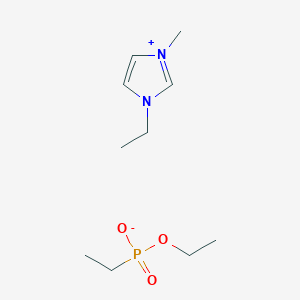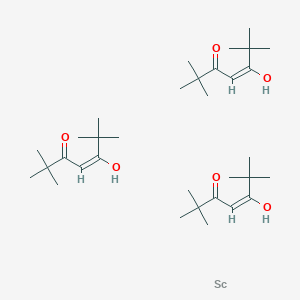
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its molecular weight, and its structural formula. The compound’s IUPAC name would also be part of its description.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques like thermal analysis could be used.Applications De Recherche Scientifique
Applications in Cancer Research
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one and scandium have been noted in the context of cancer research. A study discovered the uptake of rare earth metals (REMs) like scandium in triple-negative breast cancer cells. This study emphasized the impact of REMs on human health, which remains largely unexplored. The research highlighted the detection of REMs in the neoplastic cells of a single case of triple-negative breast cancer. Notably, the patient had a history of working in the ceramic industry, a known source of REM exposure. The study opens new perspectives on the implications of REMs in health and their potential therapeutic roles in cancers like triple-negative breast cancer (Roncati et al., 2017).
Applications in Dental Research
Scandium's significance is also recognized in dental research. A study evaluated the effectiveness of Erbium, Chromium: Yttrium-Scandium-Gallium-Garnet laser in various output powers for removing permanent resin cement residues. This study underscores scandium's role in laser applications for dentin cleansing, impacting the microshear bond strength crucial in dental procedures. The findings emphasize scandium's utility in enhancing dental treatment outcomes (Taşar, Ulusoy, & Meriç, 2014).
Insights into Biomolecular Interactions
Hydroxy-alkenals, derivatives of (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, are recognized for their interactions with biomolecules. One study detailed how ethanolamine phospholipids (PEs) can be modified by hydroxy-alkenals like 4-hydroxy-2(E)-nonenal and others, forming covalent adducts. These adducts, detected in human blood platelets and diabetic rat retinas, could serve as specific markers of membrane disorders in oxidative stress-related pathologies (Bacot et al., 2007).
Environmental and Epigenetic Correlations
The interaction between environmental exposures, like metals, and epigenetic modifications is another research dimension. A study examined the correlation between global DNA methylation, hydroxymethylation, and metal exposure in human blood DNA samples. This research provides a foundational understanding of the biological effects of environmental factors like scandium on epigenetic markers, aiding in the identification of biomarkers for environmental epigenetic impacts (Tellez-Plaza et al., 2014).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.
Orientations Futures
This involves predicting or proposing future research directions. For a chemical compound, this could involve proposing new reactions that it could undergo, new uses for the compound, or ways to improve its synthesis.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDJFPVKQCCF-QFVJJVGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746540 | |
| Record name | (4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--scandium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium | |
CAS RN |
307532-33-8 | |
| Record name | (4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--scandium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



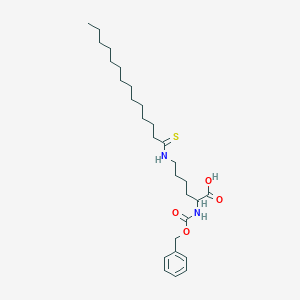
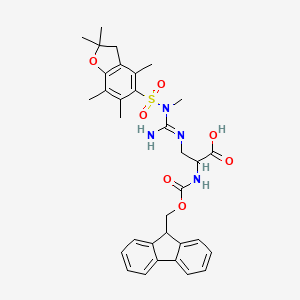
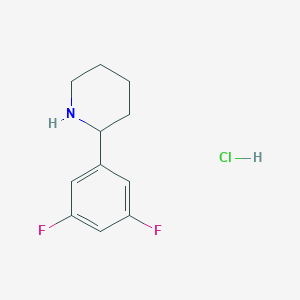

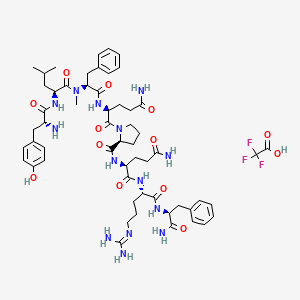
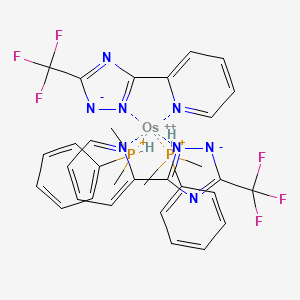
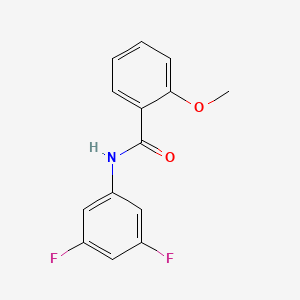
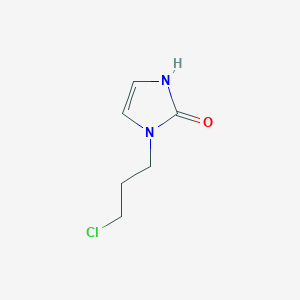
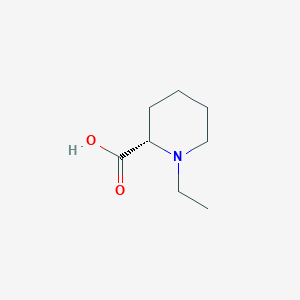
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)
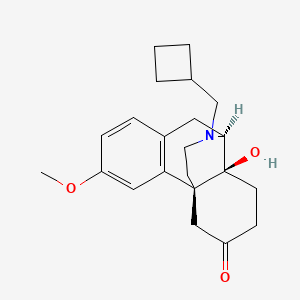
![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)
